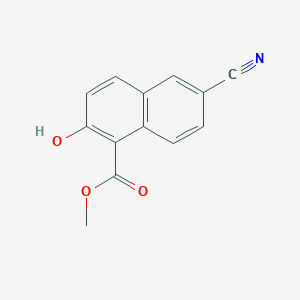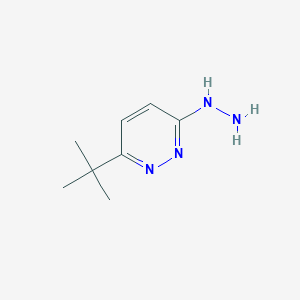![molecular formula C19H20N2O3 B3318355 1-[2-Nitro-4-(benzyloxy)styryl]pyrrolidine CAS No. 99474-22-3](/img/structure/B3318355.png)
1-[2-Nitro-4-(benzyloxy)styryl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine derivatives are a class of compounds that have been studied for their various biological activities . They are part of a larger group of compounds known as alkaloids, which are naturally occurring nitrogen-containing compounds produced by a variety of organisms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on the specific compound. For example, the compound (E)-1-(4-(benzyloxy)-2-nitrostyryl)pyrrolidine has a molecular weight of 324.37 .Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological activity. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
Properties
CAS No. |
99474-22-3 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[2-(2-nitro-4-phenylmethoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C19H20N2O3/c22-21(23)19-14-18(24-15-16-6-2-1-3-7-16)9-8-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2 |
InChI Key |
RBSQAMXEQLSILC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



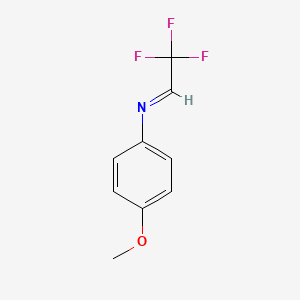
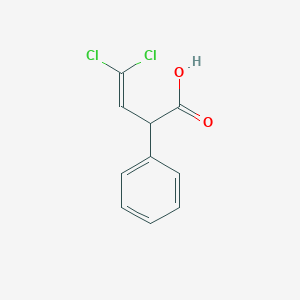
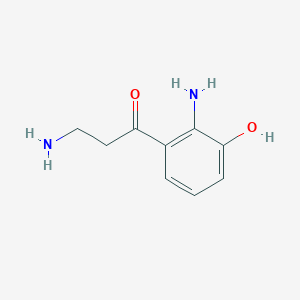

![6-Chlorothieno[2,3-b]pyridin-4-ol](/img/structure/B3318341.png)
![4,6-Dimethoxythieno[2,3-b]pyridine](/img/structure/B3318342.png)
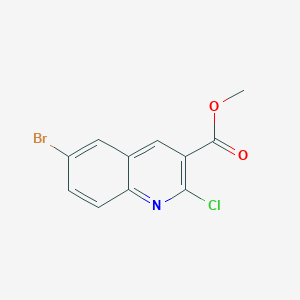
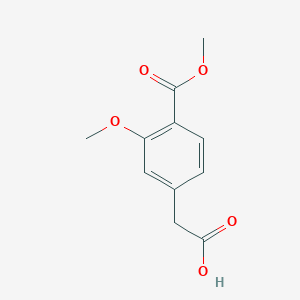

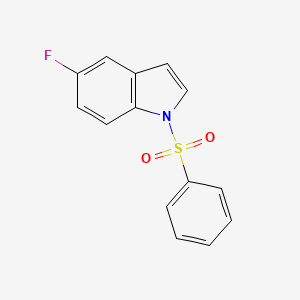
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)
